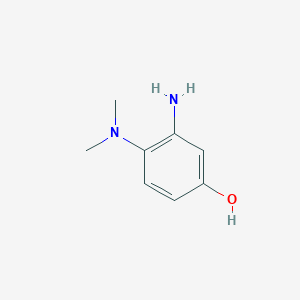

3-Amino-4-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-4-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,9H2,1-2H3 |

InChI Key |

JSPWETCEKFZAIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Dimethylamino Phenol and Advanced Aminophenol Derivatives

Established Organic Synthesis Routes for Aminophenols

Traditional organic synthesis provides a foundational framework for the construction of aminophenol molecules. These methods often involve multi-step sequences that have been refined over decades of research.

Nitrone-Mediated Ortho-Hydroxylation Approaches

The synthesis of nitrones, typically through the oxidation of secondary hydroxylamines or the condensation of aldehydes with N-monosubstituted hydroxylamines, is a key step in certain synthetic routes. researchgate.net While the condensation method is common, it can be limited by water formation, which may decrease the yield. researchgate.net Alternative strategies involve the oxidation of secondary amines to nitrones. researchgate.net These nitrone intermediates can then be used in subsequent reactions. For instance, the oxidation of anilines can lead to various products, including nitrosobenzene, which is a related nitrogen-containing functional group. researchgate.net The development of catalytic systems for these transformations continues to be an active area of research to provide milder and more efficient pathways.

Aryne Insertion Reactions for Sterically Hindered Aminophenols

A novel and efficient approach for synthesizing sterically hindered o-aminophenols involves the use of aryne insertion reactions. This method utilizes a formal aryne insertion into hydroxyindolinones, which proceeds under mild, transition-metal-free conditions. The reaction mechanism involves the addition of hydroxyindolinones to the aryne intermediate, followed by a chemo- and regioselective researchgate.net-rearrangement to yield the desired o-aminophenol scaffold. This strategy provides a rapid and effective entry to a diverse range of complex aminophenol structures that can be challenging to access through other methods.

Strategies Involving Cyclohexanone (B45756) and Amine Precursors

A recently developed one-shot dehydrogenative synthesis allows for the construction of N-functionalized 2-aminophenols from cyclohexanones and amines. researchgate.netgoogle.com This method simplifies the synthesis of polyfunctionalized 2-aminophenols by incorporating both amino and hydroxyl groups into an aromatic ring in a single step, bypassing issues associated with traditional arene modifications. researchgate.netgoogle.com The reaction demonstrates a wide substrate scope and excellent tolerance for various functional groups. google.com

The process was optimized by testing various parameters. For example, using 4-phenylcyclohexanone (B41837) and 1-methyl-3-phenylpropylamine (B141231) as model substrates, the reaction with TEMPO as an oxidant in 1,4-dioxane (B91453) at 120°C for 36 hours produced the target N-functionalized 2-aminophenol (B121084) in excellent yield. researchgate.net

Table 1: Optimization of Dehydrogenative Synthesis of N-functionalized 2-Aminophenols researchgate.net

| Entry | Variation from Standard Conditions | Yield |

|---|---|---|

| 1 | Standard Conditions* | 95% |

| 2 | Toluene used as solvent | 85% |

| 3 | Reactant concentration at 0.2 M | 82% |

| 4 | Reaction at 100°C | 75% |

| 5 | 2.5 equiv. of TEMPO used | 60% |

| 6 | 1.0 equiv. of 4-phenylcyclohexanone used | 68% |

*Standard Conditions: 4-phenylcyclohexanone (1.5 equiv), 1-methyl-3-phenylpropylamine (1.0 equiv), TEMPO (3.8 equiv), 1,4-dioxane (0.5 M), 120°C, 36 h.

This method's success is partly attributed to the in-situ generation of water during the condensation of the cyclohexanone and amine, which may protect the 2-(alkylamino)phenol product from over-oxidation. researchgate.netgoogle.com

Reductive Transformations of Nitroaromatic Compounds

The reduction of nitroaromatic compounds is a cornerstone of aminophenol synthesis and is widely employed in both laboratory and industrial settings. researchgate.net This transformation is one of the most versatile methods for introducing an amino group onto an aromatic ring. researchgate.net

A prominent industrial example is the production of p-aminophenol through the catalytic reduction of nitrobenzene (B124822) in an acidic medium. google.com In this process, nitrobenzene is partially hydrogenated to form an intermediate, phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to yield p-aminophenol. google.com The process is often carried out using noble metal catalysts like platinum. google.com

Continuous catalytic hydrogenation processes have also been developed, for instance, in the preparation of ortho-aminophenol from o-nitrophenol using a Pd/Al2O3 catalyst in a fixed-bed reactor. This method allows for high product yield and purity. Furthermore, various bacteria have been shown to be capable of reducing aromatic nitro compounds, highlighting the fundamental nature of nitro group reduction as the primary step in their transformation.

Catalytic Approaches in Aminophenol Synthesis

Catalysis, particularly using transition metals, offers powerful tools for constructing aminophenols with high efficiency and selectivity.

Copper-Catalyzed C-N and C-O Bond Formations

Copper-catalyzed cross-coupling reactions are highly effective for the selective O- and N-arylation of unprotected aminophenols. The development of complementary catalyst systems allows for precise control over which functional group of the aminophenol reacts.

For the selective O-arylation of 3-aminophenol (B1664112) and 4-aminophenol (B1666318), copper(I) iodide (CuI) is used in combination with specific ligands. A catalyst system of CuI with picolinic acid in DMSO is effective for the O-arylation of 3-aminophenols with aryl iodides, showing excellent yields and high chemoselectivity with no detectable N-arylation. For 4-aminophenols, a different ligand, trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA), promotes selective O-arylation.

Conversely, selective N-arylation can be achieved. For 2-aminophenol, using CuI with 2-aminophenol itself acting as the ligand in 1,4-dioxane leads to good to excellent yields of the mono-N-arylated product, with no O-arylated byproduct observed. Copper-catalyzed systems, such as a Cu/Cu2O mixture, are also highly efficient for C-N bond formation in the synthesis of anthranilic acid derivatives from 2-halobenzoic acids and various amines. These reactions proceed without the need for strong bases and tolerate a wide array of functional groups.

Table 2: Examples of Copper-Catalyzed Arylation of Aminophenols

| Aminophenol | Aryl Halide | Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| 3-Aminophenol | Iodobenzene | CuI, Picolinic Acid | 3-(Phenoxy)aniline | O-Arylation |

| 4-Aminophenol | Iodobenzene | CuI, CyDMEDA | 4-(Phenoxy)aniline | O-Arylation |

The strategic choice of the copper catalyst and ligand is therefore crucial in directing the reaction toward either C-O or C-N bond formation, providing a versatile toolkit for synthesizing a wide range of substituted aminophenol derivatives.

Cross-Dehydrogenative Aminations and Site-Selective Functionalization

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of C–N bonds directly from C–H and N–H bonds without the need for pre-functionalized starting materials. rsc.orgdigitellinc.com This atom-economical approach is particularly valuable for the synthesis of complex aminophenol derivatives.

A significant challenge in the functionalization of aminophenols is achieving site selectivity, as the electron-rich aromatic ring is susceptible to reaction at multiple positions. rsc.org Researchers have developed innovative methods to overcome this. For instance, a copper-catalyzed, C2-site selective amination of p-aminophenol derivatives with arylamines has been successfully developed. rsc.orgrsc.org This method operates under mild conditions, uses air as a green terminal oxidant, and avoids expensive noble metal catalysts, producing C2-aminated aminophenol derivatives in moderate to good yields. rsc.org The reaction proceeds via a radical/radical cross-coupling mechanism and yields single-site selective products without requiring protecting or directing groups. rsc.org

The utility of CDC has been extended to the late-stage modification of complex, phenol-containing biomolecules. A notable example is the site-selective C–H amination of tyrosine-containing peptides and estrogens. acs.orgnih.gov An oxidative coupling using silver carbonate as a catalyst enables the attachment of heteroarenes like phenothiazines and phenoxazines to the phenol (B47542) ring. acs.orgnih.gov This method is distinguished by its operational simplicity, scalability, and tolerance to air and water. acs.org

Another innovative approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines. nih.govresearchgate.net This one-shot assembly incorporates amino and hydroxyl groups into an aromatic ring, simplifying the synthesis of polyfunctionalized 2-aminophenols and bypassing challenges associated with traditional multi-step arene modifications. researchgate.net The process uses TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as an oxidant and demonstrates excellent functional group tolerance. nih.gov

Table 1: Copper-Catalyzed C2-Site Selective Amination of p-Aminophenols rsc.org

This table summarizes the yields of various C2-aminated p-aminophenol derivatives synthesized via copper-catalyzed cross-dehydrogenative coupling.

| p-Aminophenol Derivative | Arylamine | Yield (%) |

| 4-amino-2,6-di-tert-butylphenol | 4-methoxyaniline | 85 |

| 4-amino-2,6-di-tert-butylphenol | 4-methylaniline | 82 |

| 4-amino-2,6-di-tert-butylphenol | Aniline (B41778) | 78 |

| 4-amino-2,6-di-tert-butylphenol | 4-fluoroaniline | 75 |

| 4-amino-2-tert-butylphenol | 4-methoxyaniline | 72 |

| 4-amino-2-methylphenol | 4-methoxyaniline | 65 |

Chemo- and Regioselective Synthesis Development

Achieving chemo- and regioselectivity is paramount in synthesizing structurally defined aminophenol derivatives, preventing the formation of undesired isomers and byproducts.

A classic and powerful method for the regioselective synthesis of 4-aminophenols is the Bamberger rearrangement. wikipedia.org This acid-catalyzed reaction transforms N-phenylhydroxylamines into 4-aminophenols. wikipedia.org The starting N-phenylhydroxylamines are typically generated in situ from the reduction of nitrobenzenes. wikipedia.orgciac.jl.cn

The direct conversion of nitrobenzene to p-aminophenol (PAP) combines catalytic hydrogenation with the in situ Bamberger rearrangement. acs.orgkentech.ac.kracs.org This process is often conducted in a biphasic system where the hydrogenation of nitrobenzene to N-phenylhydroxylamine (PHA) occurs in the organic phase, and the subsequent acid-catalyzed rearrangement of PHA to PAP happens in the aqueous acid phase. kentech.ac.kracs.org

Control over this rearrangement is crucial for maximizing the yield of the desired p-aminophenol isomer and minimizing byproducts like aniline (from over-reduction) and o-aminophenol. acs.orgkentech.ac.kr Research has shown that using a mixture of heterogeneous (e.g., NbOₓ/SiO₂) and homogeneous (e.g., H₂SO₄) acid catalysts can significantly improve the selectivity for p-aminophenol. acs.orgacs.org The solid acid component is thought to facilitate the rearrangement while the homogeneous acid helps the migration of the hydrophilic PHA intermediate into the aqueous phase, thus preventing its over-reduction in the organic phase. acs.org This dual-catalyst system has been shown to increase PAP selectivity by up to 10% compared to using sulfuric acid alone, achieving isolated yields of 84%. acs.orgacs.org The mechanism involves the O-protonation of the N-phenylhydroxylamine intermediate, which then forms a nitrenium ion that reacts with water at the para-position to yield the final 4-aminophenol product. wikipedia.org

Green Chemistry Principles in Aminophenol Synthesis

The chemical industry's shift towards sustainability has spurred the development of green synthetic routes for aminophenols, focusing on reducing waste, avoiding hazardous materials, and utilizing renewable resources. digitellinc.comciac.jl.cnacs.org

A significant advancement is the synthesis of p-aminophenol from nitrobenzene in a pressurized carbon dioxide/water (CO₂/H₂O) system. acs.orgresearchgate.net This method uses in situ generated carbonic acid as a self-neutralizing catalyst for the Bamberger rearrangement, completely eliminating the need for corrosive mineral acids like sulfuric acid. acs.org The process avoids the large amounts of salt waste typically produced during the neutralization step of traditional methods. ciac.jl.cn Using a Pt–Sn/Al₂O₃ catalyst at 140 °C under 5.5 MPa of CO₂, selectivities for p-aminophenol as high as 85% have been achieved. acs.org The supercritical CO₂ not only provides the acidic medium but also appears to promote the reaction by suppressing the undesired deep hydrogenation of the intermediate to aniline. researchgate.net

Table 2: Effect of CO₂ Pressure on Nitrobenzene Conversion and p-Aminophenol (PAP) Selectivity acs.org

This table illustrates how varying CO₂ pressure impacts the efficiency and selectivity of the green synthesis of p-aminophenol.

| CO₂ Pressure (MPa) | Nitrobenzene Conversion (%) | PAP Selectivity (%) |

| 2.5 | 95.2 | 55.6 |

| 3.5 | 96.8 | 68.3 |

| 4.5 | 98.1 | 79.5 |

| 5.5 | 99.2 | 85.1 |

| 6.5 | 99.5 | 82.3 |

Another green strategy involves using alternative feedstocks. Hydroquinone (B1673460), which can be derived from the depolymerization of lignin, a major component of lignocellulosic biomass, is a promising renewable starting material for 4-aminophenol. digitellinc.com The direct amination of hydroquinone presents a greener alternative to routes starting from petrochemicals. digitellinc.com

The development of novel catalysts is also central to green aminophenol synthesis. For instance, the reduction of p-nitrophenol to p-aminophenol has been achieved using a nano-nickel catalyst supported on natural aragonite, a biodegradable and readily available material. tandfonline.com This catalytic system operates efficiently in an alkaline medium using hydrazine (B178648) hydrate (B1144303) as a hydrogen source. tandfonline.com These approaches highlight a commitment to developing environmentally benign processes that are both efficient and sustainable.

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Dimethylamino Phenol Analogues

Advanced Oxidation Chemistry of Aminophenolic Systems

The oxidation of aminophenols is a multifaceted process influenced by the molecular structure, pH, and the nature of the oxidizing agent. The presence of both amino and hydroxyl groups on the aromatic ring provides multiple sites for electrochemical activity.

Electrochemical Oxidation Pathways and Intermediates

The electrochemical oxidation of aminophenols, such as p-aminophenol (a structural analogue of 3-amino-4-(dimethylamino)phenol), has been shown to proceed through a series of one-electron transfer steps. ustc.edu.cn In non-aqueous media, cyclic voltammetry studies of p-aminophenol reveal two pairs of redox peaks, indicating a two-step oxidation process. ustc.edu.cn The initial step involves the oxidation of the amino group to form a radical cation intermediate. ustc.edu.cnfrontiersin.org This is followed by a second one-electron transfer to produce a quinonimine. ustc.edu.cn Dimerization of the radical cation intermediate can also occur, leading to more complex products. ustc.edu.cn

The nature of the electrode material and the presence of dopants can significantly influence the efficiency and mechanism of oxidation. For instance, the use of rare earth (La and Ce) doped lead dioxide electrodes has been shown to enhance the degradation of p-aminophenol. frontiersin.orgnih.gov These doped electrodes facilitate the generation of hydroxyl radicals (•OH) on the electrode surface, which are powerful oxidizing agents. frontiersin.org The proposed mechanism involves the initial decomposition of water to form adsorbed hydroxyl radicals, which then react with the aminophenol. frontiersin.org

Intermediates detected during the electrochemical oxidation of p-aminophenol include maleic acid, acetic acid, and formic acid, indicating the opening of the aromatic ring. frontiersin.org In some cases, the final oxidation product is p-benzoquinone, formed via the hydrolysis of the initially produced quinonimine. ustc.edu.cn The oxidation of 4-dimethylaminophenol (DMAP) also proceeds via a phenoxyl radical, which is unstable and decays to form p-benzoquinone and dimethylamine (B145610). nih.gov

Hydrolysis Phenomena Following Oxidation

Studies on p-aminophenol have also highlighted the hydrolytic pathway. ustc.edu.cn The oxidized p-aminophenol, in the form of p-benzoquinoneimine, undergoes hydrolysis to form p-benzoquinone. ustc.edu.cn This subsequent chemical reaction is a key feature of the electrochemical behavior of aminophenols in aqueous solutions.

Reductive Transformations of Aminophenol Moieties

The redox chemistry of aminophenols is not limited to oxidation; the oxidized species can undergo reduction, often regenerating the parent compound or leading to other reduced forms.

Electrochemical Reduction Mechanisms

The quinoneimine species formed during the oxidation of p-aminophenol can be electrochemically reduced back to p-aminophenol. mdpi.com This reversible process is a characteristic feature observed in cyclic voltammetry studies. The reduction of the radical cation intermediate of p-aminophenol back to the parent compound has also been noted. ustc.edu.cn

The electrochemical reduction of related nitro-substituted phenols, such as 4-nitrophenol (B140041), has been studied to understand the transformation of functional groups on the phenol (B47542) ring. rsc.org The reduction of 4-nitrophenol in dimethylformamide proceeds via the formation of a radical anion, which is then rapidly protonated. rsc.org At higher temperatures, this radical species can undergo further electrochemical reduction. rsc.org This highlights the influence of reaction conditions on the reduction pathways of substituted phenols.

Derivatization and Functionalization Reactions

The aminophenol scaffold can be modified through various chemical reactions to introduce new functional groups and alter its properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com For aminophenols, the electron-donating nature of the amino and hydroxyl groups activates the aromatic ring towards electrophilic attack. However, the directing effects of these groups must be considered. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of an aromatic ring introduces a nitro (NO2) group, typically using a mixture of nitric acid and sulfuric acid. youtube.com Halogenation introduces a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). youtube.com These reactions allow for the synthesis of a wide range of substituted aminophenol derivatives.

The derivatization of aminophenols can also be achieved through reactions involving the amino or hydroxyl groups. For example, primary and secondary amines can be derivatized using reagents like 9-fluorenylmethylchloroformate (FMOC). researchgate.net Hydroxyl groups can be converted to esters through reaction with acyl chlorides. libretexts.org Such derivatization is often employed to enhance the analytical detection of these compounds. libretexts.org

Interactive Data Table: Electrochemical Oxidation of p-Aminophenol

Interactive Data Table: Hydrolysis of Oxidized Aminophenols

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group in aminophenol derivatives is a key site for the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. This reaction typically proceeds under acidic or basic catalysis, or even upon heating the reactants together. The resulting imine products are characterized by the presence of a carbon-nitrogen double bond (azomethine group).

The general synthesis of Schiff bases from aminophenols involves the reaction of the aminophenol with a suitable aldehyde or ketone, often in a solvent like ethanol. The reaction can be catalyzed by a few drops of acid, such as glacial acetic acid or sulfuric acid. youtube.com For instance, 2-aminophenol (B121084) has been condensed with 2-hydroxybenzaldehyde and 4-dimethylaminocinnamaldehyde (B146742) to form the corresponding Schiff bases. researchgate.net Similarly, a series of Schiff bases of 4-aminophenol (B1666318) have been synthesized by reacting it with various aldehydes, including 4-(dimethylamino)benzaldehyde. youtube.commdpi.com The formation of the imine is typically confirmed by spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR, which reveals the signal for the azomethine proton. mdpi.com

The reactivity of the amino group can be influenced by the other substituents on the aromatic ring. While direct studies on this compound are scarce in the readily available literature, the principles of Schiff base formation are well-established for related aminophenol structures. The reaction of an aminophenol with an aldehyde to form an imine, followed by reduction, is a common strategy for the N-alkylation of aminophenols. wikipedia.org

Below is a table summarizing the synthesis of various Schiff bases from aminophenol derivatives, illustrating the general reaction conditions.

| Amine Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | Sulfuric acid (cat.), Ethanol, 70°C | Schiff Base | researchgate.net |

| 2-Aminophenol | 4-Dimethylaminocinnamaldehyde | Sulfuric acid (cat.), Ethanol, 70°C | Schiff Base | researchgate.net |

| 4-Aminophenol | 4-(Dimethylamino)benzaldehyde | Glacial acetic acid (cat.), Ethanol, r.t. | Schiff Base | youtube.com |

| 4-Aminophenol | Various aldehydes | Glacial acetic acid (cat.), Ethanol, r.t. | Schiff Base Derivatives | youtube.commdpi.com |

| Aminophenol | Benzaldehyde | Methanol | Imination for N-alkylation | wikipedia.org |

| 2-Aminophenol Derivatives | Various benzaldehydes | LAIL@MNP, sonication | 2-Substituted Benzoxazoles | acs.org |

Intermolecular Condensation and Self-Reaction Phenomena

Aminophenols, particularly under oxidative conditions, can undergo intermolecular condensation or self-reaction to form dimeric or polymeric structures. These reactions can involve the coupling of the aromatic rings and the participation of the amino and hydroxyl groups.

The oxidative coupling of p-aminophenol, for example, can lead to the formation of complex products. In an aqueous solution with potassium ferricyanide (B76249) as the oxidant, p-aminophenol has been shown to form NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The reaction mechanism is pH-dependent and involves the coupling of multiple p-aminophenol molecules. rsc.org The oxidation of p-aminophenol can also be catalyzed by enzymes like horseradish peroxidase, which generates the p-aminophenoxy free radical, a key intermediate that can lead to polymeric products. nih.gov

For aminophenols with a free ortho position to the hydroxyl or amino group, oxidative conditions can lead to the formation of phenoxazinone structures. The oxidative dimerization of o-aminophenols, for instance, can be achieved electrochemically or through catalysis to yield aminophenoxazinones. nih.govescholarship.org While this compound is a p-aminophenol derivative, the principles of oxidative coupling are relevant.

Furthermore, compounds with structures similar to the "phenylenediamine" portion of this compound, such as N,N-disubstituted p-phenylenediamines, are known to undergo oxidative coupling. For example, the reaction of aniline (B41778) with 4-amino-N,N-dimethylaniline in the presence of an oxidant like potassium dichromate yields highly colored condensation products. researchgate.net N,N'-diphenyl-p-phenylenediamine can be oxidized to its semiquinone form. acs.org These reactions highlight the susceptibility of the p-phenylenediamine (B122844) scaffold to oxidative self-reaction.

The polymerization of aminophenols is another facet of their self-reaction. For instance, poly(o-aminophenol) can be synthesized via copper(II)-catalyzed air oxidation. youtube.com While specific studies on the self-condensation of this compound are not prevalent, the reactivity of related p-aminophenol and p-phenylenediamine systems suggests a propensity for oxidative dimerization and polymerization.

Transition Metal-Mediated Transformations

The functional groups of this compound and its analogues make them suitable substrates for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper catalysts are particularly effective in mediating a range of transformations involving aminophenol derivatives. These reactions often proceed under mild conditions and can exhibit high selectivity.

One significant area of research is the copper-catalyzed C-H functionalization of aminophenols. For instance, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines has been developed. This cross-dehydrogenative amination proceeds with air as the terminal oxidant and does not require pre-functionalization of the coupling partners. nih.gov This methodology suggests that the C-H bond ortho to the hydroxyl group in a p-aminophenol structure, such as in this compound, could be a site for direct functionalization.

Copper catalysts are also widely used for the selective N- or O-arylation of aminophenols. The outcome of the reaction (N- vs. O-arylation) can often be controlled by the choice of ligand and reaction conditions. For example, copper-catalyzed methods have been developed for the selective O-arylation of 3- and 4-aminophenols using aryl halides. rsc.org These reactions often employ ligands such as picolinic acid or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA). rsc.org

Furthermore, copper-catalyzed reactions can lead to the synthesis of more complex heterocyclic structures. For example, the synthesis of meta-aminophenol derivatives has been achieved through a copper-catalyzed cascade reaction involving a nih.govescholarship.org-rearrangement and an oxa-Michael addition. escholarship.org The synthesis of p-aminophenol itself can be achieved via the reduction of p-nitrophenol using copper-based catalysts, such as CuO-nanoleaf/γ-Al2O3. actylis.com

The following table presents examples of copper-catalyzed functionalizations of aminophenol derivatives, highlighting the versatility of this catalytic system.

| Aminophenol Derivative | Reagent(s) | Catalyst System | Transformation | Product Type | Reference |

| p-Aminophenol derivatives | Arylamines | Cu(OTf)₂ | C2-site selective amination | C2-aminated aminophenols | nih.gov |

| 3-Aminophenol (B1664112) | Aryl iodides | CuI, picolinic acid | O-arylation | O-arylated 3-aminophenols | rsc.org |

| 4-Aminophenol | Aryl halides | CuI, CyDMEDA | O-arylation | O-arylated 4-aminophenols | rsc.org |

| N-Alkoxy-2-methylanilines | Alcohols | IPrCuBr, AgSbF₆ | nih.govescholarship.org-rearrangement, oxa-Michael addition | meta-Aminophenol derivatives | escholarship.org |

| p-Nitrophenol | NaBH₄ | CuO-nanoleaf/γ-Al2O3 | Reduction | p-Aminophenol | actylis.com |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Dimethylamino Phenol and Its Analogues

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 3-Amino-4-(dimethylamino)phenol and its analogues, various computational methodologies are employed to provide insights that complement experimental findings.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of various organic molecules, including analogues of this compound. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry of related compounds, with results that confirm crystallographic data. This method is also employed to analyze vibrational spectra and predict other molecular properties. asianpubs.org

The choice of functional and basis set is crucial for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional, is often chosen for its balance of accuracy and computational cost. indexcopernicus.commaterialsciencejournal.org The 6-311G(d,p) basis set is a popular choice that provides a good description of the electronic structure for many organic molecules. asianpubs.orgmaterialsciencejournal.org In some studies, larger basis sets like 6-311++G(d,p) are used to account for diffuse functions, which are important for describing anions and weak interactions. indexcopernicus.com

Ab Initio Calculations for Molecular Energies and Geometries

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining molecular energies and geometries. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods offer a systematic way to improve the accuracy of calculations. These methods have been used to study the structural parameters of various aminophenol derivatives.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds, which are key to understanding reactivity and spectroscopic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. aimspress.com

For analogues of this compound, the HOMO-LUMO gap can be calculated using DFT methods. For example, the HOMO-LUMO gap of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide was calculated to be 4.8 eV, indicating moderate electronic stability. The HOMO is often localized on the amino and dimethylamino groups, which are electron-donating, while the LUMO is typically found on other parts of the molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide | -6.3 | -1.5 | 4.8 |

| p-nitroaniline | - | - | 3.8907 |

| p-aminoaniline | - | - | 4.6019 |

| p-isopropylaniline | - | - | 5.2968 |

This table presents data on the HOMO-LUMO energy gap for an analogue of this compound and other related aniline (B41778) derivatives, as determined by DFT calculations. thaiscience.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization effects within a molecule. wikipedia.org It provides a description of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals, and quantifies the stabilizing effects of electron delocalization through hyperconjugative interactions. wikipedia.orgwisc.edu

In the context of this compound analogues, NBO analysis can reveal important details about intramolecular interactions. For example, in 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, NBO analysis showed hyperconjugative interactions between the lone pairs of the amino group and the antibonding orbitals of adjacent C-N bonds, resulting in a stabilization energy of approximately 25 kcal/mol. This type of analysis helps to explain the observed molecular geometry and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. nih.govresearchgate.net

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms offers a predictive advantage in understanding the chemical transformations that this compound and its analogues can undergo. These computational approaches are particularly valuable for elucidating complex processes such as electrochemical redox reactions and for determining the relative stabilities of different molecular forms.

Theoretical Elucidation of Electrochemical Redox Processes

The electrochemical behavior of aminophenols is a key area of interest, and computational methods have been employed to unravel the intricacies of their redox processes. Theoretical studies, often utilizing density functional theory (DFT) and ab initio calculations, can predict standard electrode potentials and shed light on the mechanisms of oxidation. For instance, studies on p-aminophenol have shown that the relative positioning of the amino and hydroxyl groups is a critical factor in its electrochemical oxidation. researchgate.net

The following table summarizes key findings from theoretical studies on the electrochemical processes of aminophenol derivatives.

| Compound/System | Computational Method | Key Findings |

| p-Aminophenol | DFT (B3LYP/6-31G(d,p)), HF/6-31G(d,p) | Calculated standard electrode potential is more reliable with B3LYP functional. researchgate.net |

| Aminophenol Isomers | Cyclic Voltammetry Simulation | Strong electrocatalytic performance and separation of oxidation peaks can be predicted. researchgate.net |

| p-Aminophenol at Graphene-Chitosan/GCE | Chronocoulometry, Cyclic Voltammetry | The redox process involves two electrons and two protons. researchgate.net |

| p-Aminophenol with Doped PbO2 Electrodes | Kinetic Modeling (Genetic Algorithm) | Reaction constants and catalytic efficiency can be evaluated, predicting the reaction process on the electrode surface. frontiersin.orgnih.gov |

Prediction of Tautomeric Forms and Energetic Stability

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial aspect of the chemistry of many organic molecules, including those with phenol (B47542) and amino groups. Computational methods are invaluable for predicting the existence of different tautomeric forms and their relative energetic stabilities. DFT calculations are frequently used to study the tautomeric equilibrium of compounds like 3-phenyl-2,4-pentanedione, revealing that the relative stability of keto and enol forms can be influenced by the solvent environment. orientjchem.org

Theoretical studies on five-membered N-heterocycles have shown that the free energy of tautomers changes upon solvation, leading to a shift in the equilibrium constant compared to the gas phase. nih.gov The nature of the substituent on a tetrazole ring, for example, significantly affects the tautomeric equilibrium. researchgate.net These computational investigations provide a detailed understanding of how structural modifications and the surrounding medium can influence the predominant tautomeric form of a molecule, which in turn governs its reactivity and physical properties. For phenolic compounds, theoretical calculations have been successfully used to determine O-H bond dissociation energies, providing insights into their antioxidant activity. acs.org

The table below presents findings from theoretical predictions of tautomerism and stability for related compound classes.

| Compound Class | Computational Method | Key Findings |

| 3-Phenyl-2,4-pentanedione | DFT (B3LYP/6-31+G(d)) | Polar solvents stabilize the keto tautomer over the enol form. orientjchem.org |

| Five-membered N-heterocycles | DFT, FEP/MC | Solvation shifts the tautomeric equilibrium constant compared to the gas phase. nih.gov |

| 5-Substituted NH-tetrazoles | DFT (B3LYP/6-31G*) | The nature of the substituent at the 5-position influences the tautomeric equilibrium of the tetrazole ring. researchgate.net |

| Substituted Phenols | DFT (B3LYP/6-31G) | O-H bond dissociation energies can be reliably calculated, indicating antioxidant potential. acs.org |

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. By simulating vibrational frequencies and electronic transitions, researchers can gain a deeper understanding of the data obtained from experimental techniques like FT-IR, Raman, and UV-Vis spectroscopy.

Computational Vibrational Frequency Analysis

Computational studies on compounds like dimethyl amino pyridinium (B92312) 4-nitrophenolate (B89219) 4-nitrophenol (B140041) have utilized DFT with the B3LYP functional to interpret vibrational spectra and have been corroborated by experimental findings. nih.gov Similarly, the vibrational spectra of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide have been analyzed with the aid of DFT calculations, which helps in assigning the observed FT-IR and Raman bands. researchgate.net These computational analyses provide a robust foundation for understanding the vibrational modes of complex molecules.

The table below highlights examples of computational vibrational frequency analysis on related compounds.

| Compound | Computational Method | Key Findings |

| Paracetamol | FT-IR and Raman Spectroscopy | Identification and quantification of orthorhombic and monoclinic forms. nih.gov |

| Dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol | DFT (B3LYP/LANL2DZ) | Spectral interpretation and analysis of inter- and intramolecular hydrogen bonding. nih.gov |

| (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide | DFT | Assignment of vibrational bands found in infrared and Raman spectra. nih.govresearchgate.net |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.orgaps.org This method calculates the energies of vertical electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental spectra. nih.govrsc.orgresearchgate.netaps.orggithub.io Studies on ortho-substituted phenols have demonstrated that TD-DFT can effectively investigate the effects of substituents on the electronic spectra. researchgate.netresearchgate.net

TD-DFT has been successfully applied to predict the UV-Vis spectra of natural compounds, with theoretical λmax values showing good agreement with experimental data. mdpi.com The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations, and various functionals have been benchmarked for their performance in predicting the excited-state properties of different classes of molecules. nih.gov These computational approaches provide valuable insights into the nature of electronic transitions, such as charge-transfer character, which are fundamental to understanding the photophysical properties of molecules. nih.gov

The following table summarizes key applications and findings of TD-DFT in studying electronic transitions.

| Compound/System | Computational Method | Key Findings |

| ortho-Substituted Phenols | DFT (B3LYP/6-31++G(d,p)) | Investigation of substituent effects on solvatochromic behavior. researchgate.netresearchgate.net |

| Natural Compounds | TD-DFT (B3LYP/6-311+G(d,p)) | Satisfactory prediction of UV-Vis absorption profiles and λmax values. mdpi.com |

| Core-Substituted Naphthalene Diimides | TD-DFT (GGA, GH, RSH functionals) | Evaluation of functional performance for computing vertical excitation energies. nih.gov |

| Cycloplatinated Complexes | DFT, TD-DFT | Analysis of electronic transitions responsible for absorption and emission spectra. rsc.org |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or DNA. researchgate.netmdpi.comnih.govnih.govresearchgate.netekb.egniscair.res.innih.gov While not directly investigating biological activity, molecular docking provides crucial insights into the potential interactions that underpin such activity.

Studies on aminophenol derivatives have utilized molecular docking to explore their interactions with various biological targets. For example, derivatives of 4-aminophenol (B1666318) have been docked into the active sites of cyclooxygenase (COX) enzymes to understand their potential anti-inflammatory mechanisms. researchgate.net Similarly, docking studies have been performed with DNA to investigate the potential for intercalation and binding, which can be relevant for anticancer activity. mdpi.comnih.govresearchgate.net The binding energies and specific interactions, such as hydrogen bonds and hydrophobic interactions, predicted by docking simulations can help to rationalize the observed biological effects and guide the design of more potent analogues. researchgate.netmdpi.comnih.govekb.egniscair.res.in

The table below provides a summary of molecular docking studies conducted on aminophenol analogues and related compounds.

| Ligand/Compound Class | Biological Target | Key Findings from Docking |

| p-Aminophenol Derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Prediction of binding affinities and potential inhibition of COX enzymes. researchgate.net |

| 4-Aminophenol Schiff Bases | DNA, Antidiabetic Target (2ZEO) | Prediction of intercalation in DNA and strong binding interactions with the antidiabetic target. mdpi.comnih.govresearchgate.net |

| 4-Aminophenol-1,2,4-oxadiazole Hybrids | Mitogen-activated protein kinase (MAPK) | Identification of interactions with crucial active sites and high docking scores. nih.gov |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol and its Complexes | Colon cancer (PDB code: 2hq6), Lung cancer (PDB code: 1x2j) | Calculation of binding energy values against cancer receptors. ekb.eg |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine Derivatives | HepG2 (PDB code: 4mmh) | Study of hydrogen bonding interactions in the active site. niscair.res.in |

Functionalization Strategies and Derivatization for Analytical and Material Science Research

Strategic Functionalization of Aminophenol Scaffolds

The aminophenol scaffold is a privileged structural motif found in numerous high-value materials. researchgate.net The strategic functionalization of these scaffolds is a key area of research, aiming to develop efficient and selective synthetic methods. Traditional approaches often rely on electrophilic aromatic substitution, which can be limited by regioselectivity and the need for pre-functionalized starting materials. researchgate.net

Modern strategies focus on the direct functionalization of the aminophenol core. For instance, dehydrogenative coupling reactions have been developed to synthesize N-functionalized 2-aminophenols from cyclohexanones and amines in a single step. researchgate.net This method simplifies the synthesis of polyfunctionalized aminophenols and demonstrates excellent functional group tolerance. researchgate.net Another innovative approach involves a photochemical dearomative-rearomative coupling between aryl azides and alcohols to produce ortho-aminophenols that are otherwise difficult to access. researchgate.net

The vicinal amino and hydroxyl groups of the aminophenol core are key to its reactivity. They can participate in oxidative coupling reactions to form phenoxazinone structures, which are found in various natural products with significant biological activities. rsc.org The development of new catalytic systems for these transformations is an active area of research, with a focus on chemo-, regio-, and stereoselectivity. rsc.org Furthermore, ortho-aminophenol derivatives have been explored as potent inhibitors of ferroptosis by targeting lipid peroxidation, highlighting the therapeutic potential of this scaffold. nih.gov The strategic placement of substituents on the aminophenol ring, such as the dimethylamino group in 3-Amino-4-(dimethylamino)phenol, can further modulate the electronic properties and reactivity of the molecule, enabling fine-tuning of its characteristics for specific applications.

Incorporation into Polymeric Systems for Functional Materials

The incorporation of aminophenol derivatives, such as this compound, into polymeric systems allows for the creation of functional materials with tailored properties. The reactive amino and hydroxyl groups can serve as points for polymerization or for grafting onto existing polymer backbones. This functionalization can impart specific characteristics to the resulting materials, including thermal stability, conductivity, and chemical responsiveness.

For example, the synthesis of benzoxazole-containing polymers often utilizes 2-aminophenol (B121084) derivatives as key precursors. nih.gov These polymers are known for their high thermal stability and mechanical strength. The reaction of the aminophenol with dicarboxylic acids or their derivatives leads to the formation of polyamides, which can then be cyclized to form polybenzoxazoles. The specific substituents on the aminophenol ring influence the solubility and processing characteristics of the resulting polymers.

Development of Derivatization Reagents for Analytical Chemistry

Chemical derivatization is a widely used technique in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enhance the sensitivity and selectivity of analyses. ddtjournal.comnih.gov Derivatization reagents are designed to react with specific functional groups in analyte molecules, thereby improving their chromatographic behavior, ionization efficiency, and fragmentation patterns in the mass spectrometer. ddtjournal.comnih.gov

The aminophenol scaffold can be functionalized to create effective derivatization reagents. For instance, the introduction of a reactive group that can couple with analytes, along with a readily ionizable moiety, is a common strategy.

Applications in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

In HPLC-MS/MS, derivatization can significantly improve the limits of detection for various compounds. nih.gov Reagents are often designed to introduce a permanently charged group or a group that is easily protonated, leading to enhanced signal intensity in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

For example, reagents containing a dimethylamino group, similar to that in this compound, are often used to enhance ionization efficiency. ddtjournal.com Dansyl chloride, which has a dimethylamino group, is a classic derivatization reagent for phenols and amines. ddtjournal.com Similarly, 4-(Dimethylamino)benzoyl chloride has been used as a derivatization agent for steroids, improving their detection in ESI-MS. sigmaaldrich.com

The development of new derivatization reagents is an ongoing field of research. For instance, 4-bromo-N-methylbenzylamine has been developed as a reagent for the analysis of carboxylic acids, facilitating their detection by positive ESI-MS/MS due to the isotopic pattern of the incorporated bromine atom. nih.gov This highlights the principle of introducing specific structural features to aid in detection and quantification.

N-Terminal Protein Modification

Site-selective modification of proteins is a powerful tool in chemical biology and drug development. chemrxiv.org The N-terminus of a protein offers a unique reactive site for modification due to the lower pKa of the α-amino group compared to the ε-amino group of lysine (B10760008) residues. rsc.orgnih.gov This allows for selective reactions under controlled pH conditions. rsc.org

A variety of reagents have been developed for N-terminal protein modification. sigmaaldrich.comresearchgate.net These include aldehydes, which can react with the N-terminal amine to form an imine that can be subsequently stabilized. researchgate.net For example, 2-ethynylbenzaldehydes have been used for the N-terminal selective modification of peptides and proteins. researchgate.net Other strategies involve the use of reagents that undergo specific cascade reactions at the N-terminus. chemrxiv.org

While there is no direct evidence from the search results on the use of this compound for N-terminal protein modification, its structure suggests potential for development as a modifying reagent. The amino group could be engineered to react selectively with the N-terminus, and the phenol (B47542) and dimethylamino groups could serve as handles for further functionalization or to modulate the reactivity and properties of the bioconjugate. However, it is important to note that no single reagent is universally applicable for all proteins, and screening of different reagents is often necessary to find the optimal one for a specific target. rsc.org

Applications As Precursors and Intermediates in Advanced Organic Synthesis

Utility in the Synthesis of Heterocyclic Compounds

The presence of vicinal amino and hydroxyl groups, along with the activating effect of the dimethylamino substituent, makes 3-Amino-4-(dimethylamino)phenol an ideal starting material for the synthesis of various heterocyclic systems.

While direct synthesis of benzoxazolones from this compound is not extensively documented in readily available literature, the core structure of o-aminophenols is fundamental to benzoxazole (B165842) formation. organic-chemistry.org The general synthesis of benzoxazoles often involves the condensation of an o-aminophenol with various reagents such as aldehydes, carboxylic acids, or their derivatives. organic-chemistry.org Given that this compound is a substituted o-aminophenol, it possesses the necessary functionalities for the cyclization reaction that forms the oxazole (B20620) ring. The amino and hydroxyl groups can react with a suitable one-carbon synthon to construct the benzoxazolone core.

Phenoxazine (B87303) and its derivatives are an important class of heterocyclic compounds with applications in various fields, including dyes and pharmaceuticals. The synthesis of the phenoxazine core typically involves the oxidative cyclization of two molecules of an aminophenol or the condensation of an o-aminophenol with a catechol or its derivative. The structure of this compound, being an o-aminophenol derivative, provides the essential framework for the construction of the phenoxazine ring system.

The synthesis of chromene derivatives, another significant class of heterocyclic compounds, can be efficiently achieved using phenolic precursors. Research has demonstrated the utility of 3-(dimethylamino)phenol in the multicomponent synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. nih.govnih.gov In a typical reaction, 3-(dimethylamino)phenol is condensed with an aromatic aldehyde and malononitrile (B47326) in the presence of a base like piperidine (B6355638) to yield the corresponding chromene derivative. nih.gov This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

The following table summarizes a representative synthesis of 2-amino-7-(dimethylamino)-4-(substituted phenyl)-4H-chromene-3-carbonitriles:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| 3-(Dimethylamino)phenol | Substituted Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2-Amino-7-(dimethylamino)-4-(substituted phenyl)-4H-chromene-3-carbonitrile |

This one-pot synthesis is highly efficient and allows for the generation of a library of chromene derivatives with diverse substitutions on the phenyl ring at the 4-position. nih.gov

Role in the Preparation of Complex Molecular Architectures

The term "complex molecular architectures" in organic synthesis refers to molecules with intricate three-dimensional structures, often containing multiple stereocenters and functional groups. While specific examples detailing the use of this compound in the total synthesis of highly complex natural products are not prevalent in the reviewed literature, its potential as a building block for such endeavors is evident. Its polysubstituted aromatic ring can serve as a scaffold upon which further complexity can be built. The amino and hydroxyl groups offer handles for a variety of coupling reactions, such as amide bond formation, etherification, and the construction of further heterocyclic rings.

For instance, the synthesis of Schiff base derivatives from aminophenols is a common strategy to introduce further molecular complexity. mdpi.comrsc.orgnih.gov These Schiff bases can then be used as ligands for metal complexes or as intermediates for the synthesis of other organic compounds.

Building Blocks for Ligand Synthesis in Catalysis Research

The development of novel ligands is a cornerstone of modern catalysis research. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Aminophenol-based ligands have been shown to be effective in a variety of catalytic transformations. The presence of both a hard oxygen donor (from the phenolic hydroxyl group) and a softer nitrogen donor (from the amino group) in this compound makes it an attractive candidate for the synthesis of chelating ligands.

These ligands can coordinate to a variety of transition metals, and the electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The dimethylamino group, being a strong electron-donating group, can significantly influence the electron density at the metal center, thereby affecting its catalytic activity. While specific research focusing solely on ligands derived from this compound is not widely reported, the general utility of aminophenols in catalysis suggests its potential in this area.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-Amino-4-(dimethylamino)phenol?

Answer:

- Synthesis: A common approach involves reductive amination or catalytic hydrogenation of nitro precursors. For example, describes the reduction of benzyl ((4-(dimethylamino)-3-nitrophenyl)carbamate using hydrogenation to yield 3-Amino-4-(dimethylamino)phenyl derivatives. Reaction conditions (e.g., solvent, catalyst, temperature) must be optimized to avoid over-reduction or side reactions.

- Characterization: Use ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., aromatic proton shifts at δ6.84–7.40 ppm in CDCl₃, as in ). Mass spectrometry (ESI-MS) can validate molecular weight (e.g., m/z 532.2 [M+H]⁺ in ). FT-IR helps identify functional groups like phenolic –OH (stretch ~3300 cm⁻¹) and amine N–H (broad peaks ~3400 cm⁻¹) .

Q. How can researchers assess the antioxidant activity of this compound in vitro?

Answer:

- DPPH/ABTS assays: Measure free radical scavenging capacity spectrophotometrically. Prepare a 100 μM–1 mM compound solution in ethanol/PBS and monitor absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .

- Metal chelation assays: Use ferrozine to quantify Fe²⁺/Cu²⁺ binding. Incubate the compound with metal ions (e.g., 50 μM FeCl₂) and measure absorbance at 562 nm. Compare to EDTA controls .

- Cell-based ROS assays: Treat neuronal cells (e.g., SH-SY5Y) with oxidative stressors (e.g., H₂O₂) and quantify ROS reduction via fluorescence probes like DCFH-DA .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its multi-target functionality in neurodegenerative disease models?

Answer:

- Rational design: Integrate moieties for Aβ aggregation inhibition (e.g., aromatic groups), metal chelation (e.g., 8-aminoquinoline), and antioxidant activity (e.g., phenolic –OH) into a single scaffold, as demonstrated for compound ML in .

- Validation: Use ion mobility mass spectrometry to study interactions with Aβ peptides and NMR titration to map binding sites. Compare efficacy of the parent compound (e.g., this compound) versus derivatives in reducing Aβ-induced cytotoxicity in transgenic cell lines .

Q. How should researchers resolve contradictions in reported reactivity of this compound under varying pH or solvent conditions?

Answer:

- Controlled experiments: Systematically vary pH (e.g., 3–10) and solvents (e.g., DMSO vs. aqueous buffers) to assess stability. For example, notes that dimethylamino groups enhance solubility but may alter redox behavior in polar solvents.

- Advanced analytics: Employ HPLC-UV/Vis to monitor degradation products and cyclic voltammetry to measure redox potentials (e.g., compare to phenol derivatives in ). Computational modeling (e.g., DFT) can predict protonation states and reactive sites under different conditions .

Q. What methodologies are recommended for studying the compound’s interactions with metal-bound biomolecules?

Answer:

- Spectroscopic techniques: Use UV-Vis titration to determine binding constants (Kd) for metal ions (e.g., Cu²⁺, Zn²⁺). For example, used this to show ML’s affinity for metal-Aβ complexes.

- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of metal-chelation interactions.

- X-ray crystallography/EXAFS: Resolve coordination geometry in metal-adducts if crystallizable .

Data Analysis and Experimental Design

Q. How to design dose-response studies for evaluating neuroprotective effects of this compound derivatives?

Answer:

- In vitro: Treat primary neurons or cell lines (e.g., PC12) with a concentration range (1 nM–100 μM) of the compound. Use MTT assay for viability and Western blot for apoptosis markers (e.g., caspase-3). Include positive controls (e.g., memantine) and normalize to vehicle-treated cells.

- In vivo: Administer derivatives (e.g., 1–50 mg/kg) in AD model mice (e.g., APP/PS1). Assess cognitive outcomes via Morris water maze and quantify Aβ plaques via immunohistochemistry. Ensure compliance with animal ethics guidelines (e.g., ARRIVE 2.0) .

Q. What statistical approaches are suitable for analyzing conflicting data on the compound’s redox behavior?

Answer:

- Meta-analysis: Pool data from multiple studies (e.g., redox potentials from vs. experimental results) using random-effects models to account for heterogeneity.

- Multivariate regression: Identify variables (e.g., pH, solvent polarity) contributing to discrepancies. Tools like GraphPad Prism () or R/Python can model nonlinear relationships .

Cross-Disciplinary Applications

Q. How can this compound be utilized in developing fluorescent probes for biological imaging?

Answer:

- Derivatization: Attach fluorophores (e.g., dansyl chloride) to the amine group. demonstrates similar strategies with Schiff base formation for UV-active compounds.

- Validation: Test photostability and selectivity in cell cultures using confocal microscopy . Optimize emission wavelengths for minimal autofluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.